molecular formula C15H16ClN3O3 B4324423 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B4324423
M. Wt: 321.76 g/mol
InChI Key: QMCXFODSNAUMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Benzodioxole Synthesis: This can be achieved through the reaction of catechol with chloroform in the presence of a base.

  • Pyrazole Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the pyrazole derivative using acyl chloride or anhydride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzodioxole moiety can be oxidized to form quinones.

  • Reduction: The pyrazole ring can be reduced to form pyrazolines.

  • Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Pyrazolines and other reduced derivatives.

  • Substitution: Substituted pyrazoles with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Industry: It can be used in the manufacture of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine: A structural analog with a different functional group.

  • N-(1,3-Benzodioxol-5-ylmethyl)nonanamide: Another compound with a similar benzodioxole moiety but a different amide group.

Uniqueness: N-(1,3-Benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to its specific combination of benzodioxole and pyrazole rings, which may confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-9-15(16)10(2)19(18-9)7-14(20)17-6-11-3-4-12-13(5-11)22-8-21-12/h3-5H,6-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCXFODSNAUMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.